molecular formula C10H14Cl2N2O2 B12905392 2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87783-74-2

2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide

Cat. No.: B12905392
CAS No.: 87783-74-2
M. Wt: 265.13 g/mol
InChI Key: WLUHKIAJVDAECU-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide is a heterocyclic compound that belongs to the class of oxazoles. It is characterized by the presence of a dichloroacetamide group attached to an oxazole ring, which is further substituted with an isobutyl and a methyl group.

Preparation Methods

The synthesis of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide typically involves a multi-step reaction process. One common synthetic route includes the following steps :

    Step 1: The reaction of 4-isobutyl-2-methyloxazole with dichloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature for 5 hours. This step yields an intermediate product.

    Step 2: The intermediate product is then treated with boron trifluoride etherate in chloroform at ambient temperature for 18 hours to obtain the final compound.

Chemical Reactions Analysis

2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloroacetamide group.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions .

Scientific Research Applications

2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The oxazole ring and the dichloroacetamide group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide can be compared with other similar compounds such as:

    2,2-Dichloro-N-(4-isopropyl-2-methyloxazol-5-yl)acetamide: Similar structure but with an isopropyl group instead of an isobutyl group.

    2,2-Dichloro-N-(4-tert-butyl-2-methyloxazol-5-yl)acetamide: Contains a tert-butyl group instead of an isobutyl group.

The uniqueness of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

87783-74-2

Molecular Formula

C10H14Cl2N2O2

Molecular Weight

265.13 g/mol

IUPAC Name

2,2-dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide

InChI

InChI=1S/C10H14Cl2N2O2/c1-5(2)4-7-10(16-6(3)13-7)14-9(15)8(11)12/h5,8H,4H2,1-3H3,(H,14,15)

InChI Key

WLUHKIAJVDAECU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)NC(=O)C(Cl)Cl)CC(C)C

Origin of Product

United States

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